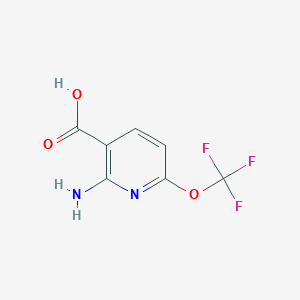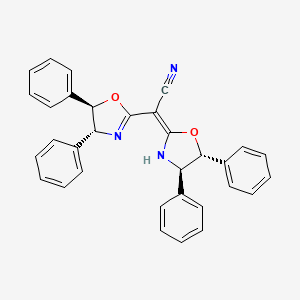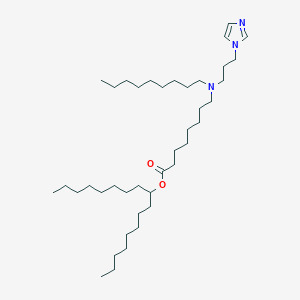
2-Amino-6-(trifluoromethoxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(trifluoromethoxy)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a trifluoromethoxy group at the 6-position on the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(trifluoromethoxy)nicotinic acid typically involves the introduction of the trifluoromethoxy group and the amino group onto the nicotinic acid ring. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes nitration to introduce the nitro group. The nitro group is then reduced to an amino group, followed by carboxylation to form the nicotinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound in high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of these methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(trifluoromethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the nicotinic acid ring .
Applications De Recherche Scientifique
2-Amino-6-(trifluoromethoxy)nicotinic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential neuroprotective and anticonvulsant properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique chemical structure.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of voltage-dependent sodium channels, which are involved in the transmission of nerve impulses. This inhibition can lead to neuroprotective effects and anticonvulsant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A structurally related compound with similar neuroprotective properties.
2-Amino-6-(trifluoromethoxy)benzothiazole: Another related compound with potential anticonvulsant activity.
Uniqueness
2-Amino-6-(trifluoromethoxy)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H5F3N2O3 |
|---|---|
Poids moléculaire |
222.12 g/mol |
Nom IUPAC |
2-amino-6-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) |
Clé InChI |
HGYWWHNRJQKAHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(=O)O)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364733.png)
![3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364740.png)
![2-(2-methylphenoxy)-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13364754.png)
![6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one](/img/structure/B13364762.png)

![(1R,2S,6R,14R)-11,15,17,24-tetramethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene](/img/structure/B13364773.png)
![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364780.png)
![Methyl 10-bromo-12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13364781.png)
![N-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364787.png)
![3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13364793.png)



![N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13364813.png)
